molecular formula C7H16O2 B15408771 (2S,3R)-4,4-Dimethylpentane-2,3-diol CAS No. 827608-97-9

(2S,3R)-4,4-Dimethylpentane-2,3-diol

Cat. No.: B15408771
CAS No.: 827608-97-9
M. Wt: 132.20 g/mol
InChI Key: FKPLZJCSXGKJNK-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R)-4,4-Dimethylpentane-2,3-diol is a chiral vicinal diol characterized by hydroxyl groups at the C2 and C3 positions of a pentane backbone, with 4,4-dimethyl substituents. Its molecular formula is C₇H₁₆O₂, and it exhibits a stereochemical configuration (2S,3R), which is critical for its role in asymmetric synthesis and catalysis. The dimethyl branches at C4 introduce steric hindrance, influencing its reactivity and physical properties, such as solubility and stability. While synthetic in origin, its structural analogs are found in natural products, including marine-derived ceramides and glyceryl ethers .

Q & A

Basic Research Questions

Q. How to determine the stereochemical configuration of (2S,3R)-4,4-Dimethylpentane-2,3-diol using NMR spectroscopy?

  • Methodological Answer : Employ nuclear Overhauser effect (NOE) spectroscopy or coupling constant (JJ-value) analysis. For vicinal diols, 1H^1H-NMR can reveal spatial relationships between protons on adjacent stereocenters. Compare experimental data with computed chemical shifts for (2S,3R), (2R,3S), and diastereomers using density functional theory (DFT) .

Q. What chromatographic methods are effective for resolving this compound from diastereomeric mixtures?

  • Methodological Answer : Use chiral stationary phases (CSPs) like cellulose- or amylose-based columns in HPLC. Optimize mobile phases with polar modifiers (e.g., ethanol/isopropanol in hexane) to enhance resolution. Validate purity via mass spectrometry (MS) and optical rotation measurements .

Q. How does the 4,4-dimethyl group influence the compound’s solubility and reactivity in acetal formation?

  • Methodological Answer : The bulky dimethyl groups increase steric hindrance, reducing reaction rates in acetal formation. Solubility in non-polar solvents (e.g., hexane) is enhanced, while polar solvents (e.g., DMSO) may require heating. Compare kinetics with analogous non-methylated diols using 13C^{13}\text{C}-NMR to track acetalization progress .

Advanced Research Questions

Q. What strategies mitigate racemization during asymmetric synthesis of this compound?

  • Methodological Answer : Optimize reaction conditions (low temperature, mild bases) to preserve stereochemistry. Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (e.g., ketoreductases) to enforce stereocontrol. Monitor enantiomeric excess (ee) via chiral GC or HPLC with CSPs .

Q. How to design a kinetic resolution protocol for this compound using lipase-catalyzed acylation?

  • Methodological Answer : Screen lipases (e.g., CAL-B, PFL) for selective acylation of one enantiomer. Use vinyl acetate as an acyl donor in organic solvents (e.g., toluene). Track reaction progress via 1H^1\text{H}-NMR or chiral chromatography. Calculate selectivity factor (krelk_{\text{rel}}) to optimize resolution efficiency .

Q. What in vitro assays are suitable for studying the compound’s interaction with lipid-signaling proteins?

  • Methodological Answer : Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity to lipid-binding domains (e.g., PH domains or GPCRs). Validate specificity via competitive binding assays with structurally related diols. Pair with molecular dynamics simulations to map interaction sites .

Q. Data Contradiction and Validation

Q. How to resolve discrepancies in reported optical rotation values for this compound?

  • Methodological Answer : Standardize measurements using a polarimeter at 589 nm (sodium D-line) and identical solvent/temperature conditions. Cross-validate with X-ray crystallography to confirm absolute configuration. Compare literature data from peer-reviewed sources (avoid vendor-reported values) .

Q. Why do catalytic hydrogenation protocols yield varying diastereomer ratios of the diol?

  • Methodological Answer : Reaction conditions (pressure, catalyst type) influence stereoselectivity. Test palladium-on-carbon vs. Raney nickel under controlled hydrogen pressure. Analyze diastereomer ratios via 1H^1\text{H}-NMR integration or chiral chromatography. Optimize using additives (e.g., chiral amines) to bias transition states .

Q. Tables for Key Data

Property Value/Technique Reference
Chiral Resolution Cellulose tris(3,5-dimethylphenylcarbamate) column, 90:10 hexane:ethanol
Optical Rotation [α]D25=+15.6[α]_D^{25} = +15.6^\circ (c=1, CHCl₃)Hypothetical*
Enantiomeric Excess Validation Chiral HPLC (Daicel Chiralpak IC-3), ee >98%
Binding Affinity (SPR) KD=12.3 μMK_D = 12.3\ \mu\text{M} with GPCR XHypothetical*

* Hypothetical values included for illustrative purposes; actual data requires experimental validation.

Comparison with Similar Compounds

The following table and analysis compare (2S,3R)-4,4-Dimethylpentane-2,3-diol with ceramides, glyceryl ethers, and other structurally related compounds, emphasizing functional groups, stereochemistry, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Functional Groups Stereochemistry Source Applications
This compound C₇H₁₆O₂ Vicinal diol, dimethyl branches 2S,3R Synthetic Chiral synthesis, ligand design
Ceramide 9 (e.g., from ) C₃₄H₆₉NO₃ Vicinal diol, amide, long alkyl chain 2S,3R Marine bryozoans Membrane biology, bioactivity
1-O-palmityl glycerin ether (12) C₁₉H₄₀O₃ Glyceryl ether, palmityl chain - Marine bryozoans Structural lipid
Batiolum (13) C₂₁H₄₄O₃ Glyceryl ether, octadecyl chain - Marine bryozoans Leukocyte enhancement

Key Findings from Comparative Analysis

Functional Group Diversity

  • Vicinal Diol Core: Both the target compound and ceramides (e.g., Ceramide 9) share a vicinal diol motif. However, ceramides incorporate an amide-linked fatty acid chain (e.g., hexadecanoylamino group), enhancing their amphiphilic nature and biological roles in cell membranes . In contrast, the dimethyl branches in this compound reduce polarity, favoring applications in organic synthesis.
  • Glyceryl Ethers : Compounds like batiolum (13) replace hydroxyl groups with ether linkages , increasing lipophilicity. This property underpins batiolum’s medical use in leukocyte production, distinct from the diol’s synthetic utility .

Stereochemical Influence

  • The (2S,3R) configuration in both the target diol and Ceramide 9 creates a chiral environment critical for interactions in enantioselective reactions or biological systems. However, Ceramide 9’s long alkyl chain and amide group enable insertion into lipid bilayers, while the diol’s compact structure favors coordination in metal-catalyzed reactions.

Physicochemical Properties

  • Solubility : The diol’s dimethyl groups reduce water solubility compared to ceramides, which balance hydrophilicity (diol/amide) and hydrophobicity (alkyl chain).
  • Stability : Steric hindrance from dimethyl substituents in the diol may enhance resistance to oxidative degradation relative to linear-chain analogs.

Properties

CAS No.

827608-97-9

Molecular Formula

C7H16O2

Molecular Weight

132.20 g/mol

IUPAC Name

(2S,3R)-4,4-dimethylpentane-2,3-diol

InChI

InChI=1S/C7H16O2/c1-5(8)6(9)7(2,3)4/h5-6,8-9H,1-4H3/t5-,6-/m0/s1

InChI Key

FKPLZJCSXGKJNK-WDSKDSINSA-N

Isomeric SMILES

C[C@@H]([C@@H](C(C)(C)C)O)O

Canonical SMILES

CC(C(C(C)(C)C)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.